molecular formula C15H16N2O B12433490 2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B12433490
M. Wt: 240.30 g/mol
InChI Key: LPEQYLAOGXANKT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is an organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the reaction of 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products .

Major Products

The major products formed from these reactions include benzyloxy-substituted naphthyridines, tetrahydronaphthyridine derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The naphthyridine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique naphthyridine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-phenylmethoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C15H16N2O/c1-2-4-12(5-3-1)11-18-15-7-6-13-10-16-9-8-14(13)17-15/h1-7,16H,8-11H2

InChI Key

LPEQYLAOGXANKT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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